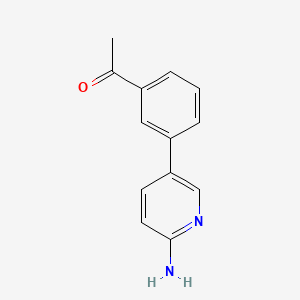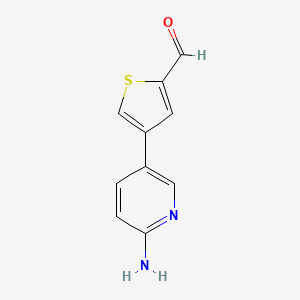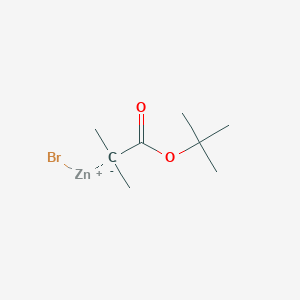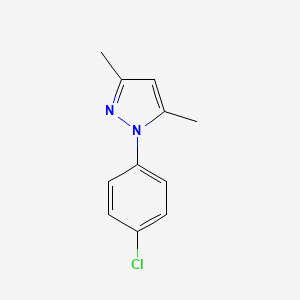
5-(6-Aminopyridin-3-yl)-2-chlorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Aminopyridin-3-yl)-2-chlorobenzoic acid, commonly referred to as 5-APCBA, is a synthetic compound produced through a condensation reaction of 6-amino-3-pyridinol and 2-chlorobenzoic acid. It is a white, crystalline solid with a melting point of 183-185 °C and a molecular weight of 219.6 g/mol. 5-APCBA is widely used in scientific research as a biochemical reagent and as a pharmacological agent.
Aplicaciones Científicas De Investigación
5-APCBA is widely used in scientific research as a biochemical reagent and as a pharmacological agent. It is used in the study of enzyme-catalyzed reactions, as a substrate for various enzymes, and as a ligand for protein-binding studies. It is also used in the study of enzyme kinetics, as a ligand in the study of receptor-ligand interactions, and as a substrate for the study of drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 5-APCBA is not yet fully understood. However, it is known that it binds to certain enzymes and receptors, acting as an inhibitor or activator. It is thought to interact with enzymes by forming a covalent bond with the enzyme's active site. The binding of 5-APCBA to receptors is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
5-APCBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels. This can lead to an increase in the activity of the neurotransmitter and can have a range of effects on the nervous system. It has also been shown to inhibit the enzyme cyclooxygenase, resulting in an anti-inflammatory effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-APCBA in lab experiments is its high purity (95%). This makes it ideal for use in biochemical and pharmacological studies as it is free from contaminants. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 5-APCBA in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions.
Direcciones Futuras
Future research into 5-APCBA could focus on its potential therapeutic applications. This could include studies into its effects on inflammation, pain, and neurological disorders. Additionally, further research could be conducted into its mechanism of action and its potential interactions with other biochemical and pharmacological agents. Finally, research could be conducted into the synthesis of derivatives of 5-APCBA, which could have potentially useful therapeutic applications.
Métodos De Síntesis
The synthesis of 5-APCBA involves the condensation of 6-amino-3-pyridinol and 2-chlorobenzoic acid in aqueous solution. The reaction is catalyzed by an acid such as hydrochloric acid and is carried out at a temperature of around 80 °C. The reaction is completed within 2-3 hours and yields a white, crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
5-(6-aminopyridin-3-yl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-3-1-7(5-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTHWTRTPIVDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)
![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)





